3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene
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Overview
Description
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a multisubstituted benzene derivative . It has the molecular formula C8H4Cl2F3NO2 . It is used in the preparation of biologically active compounds such as protein kinase inhibitors . It can also be used as organic synthesis intermediates and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene includes two chlorine atoms, three fluorine atoms, one nitro group, and one trifluoromethyl group attached to a benzene ring . The IUPAC name for this compound is 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is 274.02 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The exact mass and monoisotopic mass are both 272.9571182 g/mol .Scientific Research Applications
Synthetic Applications in Organic Chemistry
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a valuable intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of novel pesticides like bistrifluron, which exhibits potent growth-retarding activity against pests. This process is deemed feasible for industrial production, highlighting the compound's importance in agricultural chemistry (Liu An-chan, 2015).
Advances in Nitration Processes
The compound also plays a role in studying the nitration of toluene, a reaction critical for producing pharmaceuticals, perfumes, and explosives. Research on sulfuric acid-free nitration of toluene has aimed at finding greener, more environmentally friendly methods, with this compound potentially serving as a precursor or intermediate in such reactions (I. Sreedhar et al., 2013).
Material Science and Catalysis
In materials science, the compound's derivatives have been explored for their potential in catalysis. For example, research into palladium-based catalyst systems has shown that complexes derived from similar compounds are highly effective for Suzuki-Miyaura reactions, demonstrating the broad applicability of these materials in synthetic chemistry (A. Schmidt & A. Rahimi, 2010).
Environmental Implications
From an environmental perspective, studies on the vapor phase nitration of toluene to produce nitrotoluene have examined the catalytic performance of various catalysts, including those that might involve or result from the transformation of compounds like 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. This research contributes to understanding the environmental impact and optimization of chemical processes (R. J. Kalbasi et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRWCYHTODRXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397330 |
Source
|
Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene | |
CAS RN |
115571-66-9 |
Source
|
Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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